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Compound of Interest

Compound Name: N-butyl-4-iodoaniline

CAS No.: 146904-78-1

Cat. No.: B8773214

Get Quote

Executive Summary
N-(4-iodophenyl)butan-1-amine (CAS: 146904-78-1), also known as N-butyl-4-iodoaniline, is

a critical bifunctional intermediate in medicinal chemistry and materials science. Its structure

comprises an electron-rich secondary amine and an electron-deficient aryl iodide, making it a

"lynchpin" scaffold. The nitrogen center serves as a nucleophile for acylation or alkylation, while

the carbon-iodine (C–I) bond provides a high-reactivity site for palladium-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide details the optimized synthesis via reductive amination, a method chosen for its

selectivity over direct alkylation. It also covers structural characterization (NMR spectroscopy)

and downstream applications in the synthesis of Bcl-2 inhibitors and hole-transport materials.

Chemical Identity & Properties

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8773214#bc-rfq
https://www.benchchem.com/product/b8773214/docs?utm_src=pdf-body#technical-guide-synthesis-and-characterization-of-n-4-iodophenyl-butan-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name N-(4-iodophenyl)butan-1-amine

Common Name N-butyl-4-iodoaniline

CAS Number 146904-78-1

Molecular Formula C₁₀H₁₄IN

Molecular Weight 275.13 g/mol

Appearance
Viscous oil or low-melting solid (dependent on

purity)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

water

Synthetic Methodology
The Challenge of Selectivity
Direct alkylation of 4-iodoaniline with 1-bromobutane is operationally simple but kinetically

flawed. It frequently results in a statistical mixture of the desired secondary amine, the over-

alkylated tertiary amine (N,N-dibutyl), and unreacted starting material.

To ensure process integrity, this guide recommends Reductive Amination (Method A). This

pathway proceeds via an imine intermediate, which is reduced in situ.[1][2] The steric bulk of

the intermediate complex discourages double alkylation, significantly improving yield and purity.

Method A: Reductive Amination (Recommended)
Reaction Type: One-pot Reductive Amination Precursors: 4-Iodoaniline, Butyraldehyde

(Butanal) Reagents: Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (AcOH)

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Protocol
Imine Formation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://scispace.com/pdf/one-pot-reductive-amination-of-carbonyl-compounds-with-nabh-2qp5jvgpmn.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charge a dry reaction vessel with 4-iodoaniline (1.0 equiv) and 1,2-dichloroethane (DCE)

[0.2 M concentration].

Add butyraldehyde (1.1 equiv) and acetic acid (1.0 equiv).

Note: Acetic acid catalyzes the formation of the imine/iminium species.

Stir at room temperature for 30–60 minutes under an inert atmosphere (N₂ or Ar).

Selective Reduction:

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

Mechanistic Insight: STAB is less basic and milder than NaBH₄, allowing the aldehyde to

coexist with the reducing agent without being reduced to the alcohol before imine

formation.

Allow the reaction to warm to room temperature and stir for 12–16 hours.

Quench and Workup:

Quench the reaction by adding saturated aqueous NaHCO₃ solution (pH ~8–9).

Extract the aqueous layer with Dichloromethane (DCM) (3x).

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

Purification:

Concentrate the filtrate under reduced pressure.[3]

Purify via flash column chromatography (Silica gel).

Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20). The product is less polar

than the primary amine but more polar than the dialkylated byproduct.
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Visualization of Synthetic Workflow
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Caption: One-pot reductive amination workflow ensuring mono-alkylation selectivity.

Characterization Standards
Trustworthiness in chemical synthesis relies on rigorous validation. The following NMR data

confirms the structure, specifically distinguishing the secondary amine from tertiary byproducts.

Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

CHCl₃ at 7.26 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8773214/docs?utm_src=pdf-body-img#technical-guide-synthesis-and-characterization-of-n-4-iodophenyl-butan-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.40
Doublet (J=8.8

Hz)
2H Ar-H (meta to N)

Characteristic

AA'BB' pattern of

para-substituted

benzenes.

6.38
Doublet (J=8.8

Hz)
2H Ar-H (ortho to N)

Upfield shift due

to electron-

donating amine.

3.63 Broad Singlet 1H N-H

Confirms

secondary

amine.

(Disappears with

D₂O shake).

3.07 Triplet (J=7.1 Hz) 2H N-CH₂-

Methylene

directly attached

to nitrogen.

1.57 Quintet/Multiplet 2H -CH₂-

Beta-methylene

of the butyl

chain.

1.41 Sextet/Multiplet 2H -CH₂-
Gamma-

methylene.[4]

0.95 Triplet (J=7.3 Hz) 3H -CH₃
Terminal methyl

group.

Data Source Validation: The coupling constants (J ~8.8 Hz) for the aromatic protons are

diagnostic for para-substitution. The integration of the N-H proton (1H) definitively rules out the

tertiary amine (which would have 0H) and the primary amine (which would have 2H).

Applications & Reactivity Profile
N-(4-iodophenyl)butan-1-amine is a "divergent intermediate." Its value lies in the orthogonal

reactivity of its functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://repository.dl.itc.u-tokyo.ac.jp/record/2004184/files/B18560.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Medicinal Chemistry (Bcl-2 Inhibitors)
The molecule serves as a scaffold for synthesizing sulfonamide derivatives that act as anti-

apoptotic Bcl-2 inhibitors. The secondary amine is typically acylated or sulfonylated to attach a

pharmacophore, while the iodine allows for the attachment of biaryl systems to occupy

hydrophobic pockets in the target protein.

Palladium-Catalyzed Cross-Coupling
The C–I bond is highly labile towards oxidative addition by Pd(0) species.

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl amines.

Buchwald-Hartwig: Coupling with a second amine (if using the iodine site) or coupling the

amine end to another aryl halide (though the iodine is more reactive, requiring

chemoselectivity strategies).

Reactivity Pathway Diagram[1][4]
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N-Acylation / Sulfonylation
(Nucleophilic Attack)

  R-SO2-Cl / Base  

Pd-Catalyzed Coupling
(Suzuki/Sonogashira)

  Pd(0), Ar-B(OH)2  
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Caption: Orthogonal reactivity map showing N-functionalization vs. C-I coupling pathways.

Safety & Handling
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Iodine Toxicity: Aryl iodides can be toxic and potential thyroid disruptors. Handle in a fume

hood.

Aniline Derivatives: Generally toxic by inhalation and skin absorption. Wear nitrile gloves and

safety glasses.

Waste Disposal: Segregate halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of N-
(4-iodophenyl)butan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8773214/docs#technical-guide-synthesis-and-
characterization-of-n-4-iodophenyl-butan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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